Cas no 2171963-62-3 (1-amino(oxan-4-yl)methylcyclooctan-1-ol)

1-amino(oxan-4-yl)methylcyclooctan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-amino(oxan-4-yl)methylcyclooctan-1-ol
- EN300-1638032
- 1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol
- 2171963-62-3
-
- インチ: 1S/C14H27NO2/c15-13(12-6-10-17-11-7-12)14(16)8-4-2-1-3-5-9-14/h12-13,16H,1-11,15H2
- InChIKey: CWKBWXAALPUSMJ-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCCCCC1)C(C1CCOCC1)N
計算された属性
- せいみつぶんしりょう: 241.204179104g/mol
- どういたいしつりょう: 241.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.5Ų
1-amino(oxan-4-yl)methylcyclooctan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1638032-2.5g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1638032-1.0g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1638032-10.0g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1638032-0.1g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1638032-1000mg |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1638032-5000mg |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 5000mg |
$3273.0 | 2023-09-22 | ||
Enamine | EN300-1638032-10000mg |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1638032-0.5g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1638032-0.25g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1638032-0.05g |
1-[amino(oxan-4-yl)methyl]cyclooctan-1-ol |
2171963-62-3 | 0.05g |
$612.0 | 2023-06-04 |
1-amino(oxan-4-yl)methylcyclooctan-1-ol 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
1-amino(oxan-4-yl)methylcyclooctan-1-olに関する追加情報
1-Amino(oxan-4-yl)methylcyclooctan-1-ol: A Comprehensive Overview
The compound with CAS No. 2171963-62-3, commonly referred to as 1-amino(oxan-4-yl)methylcyclooctan-1-ol, is a unique organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyclooctane ring, an oxane (tetrahydropyran) moiety, and an amino alcohol functional group. The combination of these structural elements makes it a versatile compound with potential applications in drug design and materials science.
1-Amino(oxan-4-yl)methylcyclooctan-1-ol is synthesized through a series of carefully designed multi-step reactions. The synthesis typically involves the formation of the cyclooctane ring, followed by the introduction of the oxane group and the amino alcohol functionality. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for its application in chiral recognition and asymmetric catalysis.
The chemical structure of 1-amino(oxan-4-yl)methylcyclooctan-1-ol plays a significant role in its physical and chemical properties. The cyclooctane ring provides rigidity to the molecule, while the oxane group introduces flexibility and hydrophilic characteristics. The amino alcohol group further enhances the molecule's ability to participate in hydrogen bonding, making it suitable for applications in drug delivery systems and as a building block for bioactive molecules.
Recent studies have explored the biological activity of 1-amino(oxan-4-yl)methylcyclooctan-1-ol and its derivatives. Researchers have found that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its potential as a lead compound in drug discovery. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry and catalysis.
In terms of applications, 1-amino(oxan-4-yl)methylcyclooctan-1-ol has shown promise in the development of novel materials with tailored properties. Its unique combination of rigidity and flexibility makes it an ideal candidate for use in stimuli-responsive materials, such as those that can respond to changes in temperature or pH. Furthermore, its role as a chiral auxiliary in organic synthesis has been explored, highlighting its utility in asymmetric synthesis.
The synthesis and characterization of 1-amino(oxan-4-yllmethylcyclooctan-l-o l have been extensively studied using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into the compound's stereochemistry, conformational preferences, and intermolecular interactions. Such detailed understanding is essential for optimizing its use in various chemical and biological applications.
Looking ahead, the potential of 1-amino(oxan-yllmethylcyclooctan-l-o l lies in its ability to serve as a versatile building block for more complex molecules. Its modular structure allows for easy functionalization, enabling chemists to tailor its properties for specific applications. As research continues to uncover new aspects of this compound's chemistry and biology, it is likely to find even more diverse uses in both academic and industrial settings.
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